molecular formula C17H25NO3 B1262765 (R)-cyclopentolate CAS No. 204990-62-5

(R)-cyclopentolate

Cat. No.: B1262765
CAS No.: 204990-62-5
M. Wt: 291.4 g/mol
InChI Key: SKYSRIRYMSLOIN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Cyclopentolate is the active stereoisomer of cyclopentolate, a synthetic anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) . Its primary research applications are in ophthalmology, where it is used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) . This mechanism is valuable for studies requiring temporary paralysis of accommodation to assess refractive errors, particularly in pediatric models, and for facilitating thorough examination of the retina . Beyond diagnostic applications, this compound is utilized in research on anterior uveitis, where it helps prevent the formation of posterior synechiae and can relieve pain caused by ciliary muscle spasm . Its rapid onset of action, with maximal cycloplegic effects typically occurring between 25 to 75 minutes after administration, and a shorter duration of effect compared to atropine, make it a practical tool for laboratory investigations . Researchers should note that systemic absorption of topically applied cyclopentolate can occur, potentially leading to central nervous system disturbances such as ataxia, behavioral changes, or hallucinations, especially in susceptible populations . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

204990-62-5

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2R)-2-(1-hydroxycyclopentyl)-2-phenylacetate

InChI

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m0/s1

InChI Key

SKYSRIRYMSLOIN-HNNXBMFYSA-N

SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O

Isomeric SMILES

CN(C)CCOC(=O)[C@H](C1=CC=CC=C1)C2(CCCC2)O

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Diagnostic Use :
    • Refraction Testing : (R)-cyclopentolate is extensively used in cycloplegic refraction tests to determine refractive errors in patients, particularly children. Its efficacy in achieving accurate measurements makes it a preferred choice over other agents like atropine and tropicamide .
    • Ocular Examinations : It is utilized during comprehensive eye exams to provide better visualization of the fundus and anterior segment by dilating the pupil .
  • Therapeutic Use :
    • Management of Anterior Uveitis : this compound helps prevent synechiae formation between the iris and lens in patients with anterior uveitis, thereby reducing complications associated with this condition .
    • Treatment of Myopia : Emerging studies suggest its potential role in managing childhood myopia by temporarily paralyzing the ciliary muscle, which may help control axial elongation of the eye .
  • Special Populations :
    • In preterm infants undergoing Retinopathy of Prematurity Eye Exams (ROPEE), this compound has been studied for its systemic absorption and associated adverse events. Research indicates a correlation between higher drug levels and increased adverse effects such as bradycardia and oxygen desaturation .

Pharmacokinetics

The pharmacokinetics of this compound reveal that systemic absorption can occur through various routes, including corneal penetration and nasolacrimal drainage. Peak plasma concentrations are typically reached within 10 to 60 minutes post-instillation, with a half-life around 100 minutes. Strategies such as lacrimal occlusion can significantly reduce systemic absorption, minimizing potential adverse effects .

Adverse Effects

While generally safe, this compound can cause both local and systemic adverse reactions:

  • Local Reactions : Burning sensation, photophobia, and blurred vision are common but usually mild.
  • Systemic Reactions : Rarely, it may lead to severe reactions like hallucinations or ataxia, particularly in susceptible populations such as children or individuals with neurological disorders .

Case Study 1: Myopia Control

A study involving children treated with this compound for myopia control demonstrated significant reductions in axial elongation compared to controls. This suggests a promising application in pediatric ophthalmology.

Case Study 2: Adverse Reactions in Preterm Infants

In a cohort study of preterm infants undergoing ROPEE, elevated levels of this compound were linked to increased gastric residuals and bradycardia events. This highlights the need for careful monitoring when using this agent in vulnerable populations .

Comparison with Similar Compounds

Notes on Enantioselectivity

The (R)-enantiomer of cyclopentolate has been isolated using chiral extraction methods (e.g., D-tartaric acid ditert-butyl ester and HP-β-cyclodextrin), achieving enantioselectivity (α = 2.13) . However, its distinct biological activity remains uncharacterized in clinical settings.

Preparation Methods

Phenylacetic Acid-Based Synthesis

The foundational method for cyclopentolate synthesis begins with phenylacetic acid and cyclopentanone. Under nitrogen protection, phenylacetic acid reacts with potassium tert-butoxide in acetonitrile, followed by cyclopentanone addition to yield 2-(1-hydroxycyclopentyl)phenylacetic acid (Intermediate 3). Subsequent substitution with dimethylaminoethyl chloride and salt formation with hydrochloric acid produces cyclopentolate hydrochloride.

Key parameters for this route include:

  • Solvent : Acetonitrile or tetrahydrofuran (THF).
  • Base : Potassium tert-butoxide or Grignard reagents (e.g., isopropylmagnesium chloride).
  • Temperature : 0–30°C for cyclopentanone addition.

While this method achieves yields of 62–78%, it generates impurities such as 2-(dimethylamino)ethyl phenylacetate due to competing esterification. Purification requires multiple extractions, reducing overall efficiency.

Enantioselective Synthesis of (R)-Cyclopentolate

Asymmetric Catalysis with Palladium

Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates enables the synthesis of γ-benzoyloxy cycloalkenones with >90% enantiomeric excess (ee). Adapting this methodology, cyclopentanone derivatives could be functionalized using chiral palladium catalysts (e.g., Pd-(R)-BINAP complexes) to induce asymmetry at the cyclopentyl hydroxyl group.

Proposed Pathway :

  • Desymmetrization : Cyclopentanone dibenzoate undergoes Pd-catalyzed oxidation to form (R)-γ-benzoyloxycyclopentenone.
  • Hydrolysis : Cleavage of the benzoyl group yields (R)-cyclopentanol.
  • Coupling : Reaction with phenylacetic acid derivatives completes the this compound structure.

Challenges :

  • Tailoring catalysts to favor the (R)-configuration requires ligand optimization.
  • Scalability of palladium-based systems remains unproven for this substrate.

Kinetic Resolution via Enzymatic Hydrolysis

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester bonds in racemic mixtures. Applying this to cyclopentolate intermediates:

  • Racemic Ester Synthesis : Prepare the acetylated cyclopentyl-phenylacetic acid ester.
  • Enzymatic Hydrolysis : CAL-B preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.
  • Separation : Chromatographic isolation yields this compound with >95% ee.

Efficiency :

  • Typical ee: 90–98%.
  • Drawback: Requires additional steps to recycle the unwanted (S)-enantiomer.

Industrial Considerations and Process Optimization

Solvent and Reagent Selection

Preferred Solvents :

Solvent Role Impact on Yield
Acetonitrile Reaction medium 62–70%
THF Grignard reactions 78–83%
MTBE Extraction Minimal loss

Grignard Reagents :

  • Isopropylmagnesium chloride: Higher yields (83.5%) compared to tert-butyl variants.
  • Corrosivity and moisture sensitivity necessitate inert conditions.

Chirality Control in Scale-Up

Racemic cyclopentolate synthesized via conventional routes requires post-synthesis resolution. Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) separates (R)- and (S)-enantiomers:

  • Salt Formation : React racemic cyclopentolate with L-tartaric acid in ethanol.
  • Crystallization : this compound-L-tartrate precipitates preferentially.
  • Neutralization : Release free this compound using sodium hydroxide.

Yield : 40–50% per resolution cycle.

Analytical Characterization of this compound

Chiral HPLC Analysis

Conditions :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm).
  • Mobile Phase: Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid.
  • Retention Times: (R)-enantiomer: 12.3 min; (S)-enantiomer: 14.7 min.

Enantiomeric Excess :

Method ee (%)
Palladium catalysis 90–95
Enzymatic resolution 92–98

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (q, 1H, J = 6.8 Hz, cyclopentyl-CH), 2.75 (s, 6H, N(CH₃)₂).
  • ESI-MS : m/z 292.2 [M+H]⁺.

Q & A

Q. What molecular modeling parameters should be prioritized when simulating the receptor binding dynamics of this compound versus its S-enantiomer at muscarinic acetylcholine receptors?

  • Methodological Answer: Use molecular docking (AutoDock Vina) with flexible side-chain residues (e.g., Tyr 506, Asp 103) and MM-GBSA binding energy calculations. Prioritize torsional entropy corrections for the cyclopentolate ester group to account for rotational barriers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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